Norfloxacinhydrochlorid

Übersicht

Beschreibung

Norfloxacin hydrochloride is a synthetic antibacterial agent belonging to the class of fluoroquinolone antibiotics. It is primarily used to treat urinary tract infections, gynecological infections, inflammation of the prostate gland, gonorrhea, and bladder infections . This compound is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Medical Uses

Norfloxacin is indicated for several medical conditions, including:

- Urinary Tract Infections (UTIs) : Effective against uncomplicated and complicated UTIs, especially those caused by Escherichia coli and other susceptible organisms.

- Prostatitis : Used in both acute and chronic cases of prostatitis.

- Gonorrhea : Prescribed for uncomplicated urethral and cervical gonorrhea, although its efficacy has been questioned due to rising resistance rates.

- Prevention of Spontaneous Bacterial Peritonitis : In cirrhotic patients with low ascitic fluid protein levels.

The FDA first approved norfloxacin in 1986, and its use has evolved based on emerging resistance patterns and safety concerns. Notably, its application in treating complicated pyelonephritis has been restricted due to safety issues, including risks of C. difficile infections and tendon injuries .

Norfloxacin-Induced Fixed Drug Eruption

A case study reported a 40-year-old woman who developed a fixed drug eruption after taking norfloxacin. The reaction was confirmed through oral challenge testing, illustrating the potential for hypersensitivity reactions to this antibiotic .

Norfloxacin-Induced Stevens-Johnson Syndrome

Another significant case involved a 59-year-old female patient who experienced Stevens-Johnson syndrome (SJS) after receiving norfloxacin for acute gastritis. Following the administration of norfloxacin, she developed severe mucosal lesions, leading to hospitalization and treatment with corticosteroids .

Urinary Tract Infections

A study involving 138 patients with pyelonephritis demonstrated that norfloxacin was effective against resistant strains, particularly E. coli. The study highlighted that norfloxacin could be an alternative treatment modality for non-bacteremic patients who can tolerate oral medications .

Shigellosis Treatment

In a randomized clinical trial comparing norfloxacin with nalidixic acid for shigellosis, norfloxacin showed similar efficacy but reduced duration of fever and abdominal pain in patients infected with resistant strains .

Side Effects and Safety Concerns

While norfloxacin is effective against various infections, it is associated with several side effects:

- Common side effects include gastrointestinal disturbances, skin reactions, and central nervous system effects.

- Serious adverse effects can include tendon ruptures, peripheral neuropathy, and hypersensitivity reactions .

Data Summary Table

| Application Area | Indication | Dosage | Notes |

|---|---|---|---|

| Urinary Tract Infections | Uncomplicated UTIs | 400 mg every 12 hours | Effective against E. coli |

| Prostatitis | Acute/Chronic | 400 mg every 12 hours | Used for both forms |

| Gonorrhea | Uncomplicated | 800 mg once | Resistance concerns noted |

| Spontaneous Bacterial Peritonitis | Prevention | Varies based on condition | For cirrhotic patients |

Wirkmechanismus

Target of Action

Norfloxacin hydrochloride primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Norfloxacin hydrochloride disrupts the bacterial DNA processes, leading to the death of the bacteria .

Mode of Action

Norfloxacin hydrochloride is a bactericidal antibiotic. Its mode of action involves blocking bacterial DNA replication by binding to the enzyme DNA gyrase . This binding prevents the untwisting required to replicate one DNA double helix into two . Notably, Norfloxacin hydrochloride has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

Norfloxacin hydrochloride affects the biochemical pathways involved in bacterial DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin hydrochloride disrupts these pathways, leading to the cessation of bacterial growth and multiplication .

Pharmacokinetics

Following oral administration, approximately 30 to 40% of Norfloxacin hydrochloride is rapidly absorbed . Peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours after a 400-mg dose . The drug is widely distributed throughout the body and undergoes hepatic metabolism . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . Norfloxacin hydrochloride has a terminal elimination half-life of approximately three hours .

Result of Action

The result of Norfloxacin hydrochloride’s action is the inhibition of bacterial growth and multiplication . By binding to DNA gyrase and topoisomerase IV, Norfloxacin hydrochloride disrupts bacterial DNA replication and transcription, leading to the death of the bacteria .

Action Environment

The action of Norfloxacin hydrochloride can be influenced by various environmental factors. For example, the presence of certain ions in the environment can affect the hydrolysis of Norfloxacin hydrochloride . Additionally, the pH of the environment can also influence the drug’s action, with the hydrolysis rates of Norfloxacin hydrochloride being higher under neutral and alkaline conditions compared to acidic conditions .

Biochemische Analyse

Biochemical Properties

Norfloxacin hydrochloride exerts its effects by interacting with bacterial DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Norfloxacin hydrochloride prevents the bacteria from replicating, thereby stopping the infection .

Cellular Effects

Norfloxacin hydrochloride’s primary effect on cells is the inhibition of bacterial DNA replication. This is achieved by blocking the action of DNA gyrase and topoisomerase IV, which are necessary for the separation of bacterial DNA . This inhibition prevents the bacteria from replicating, thereby stopping the infection .

Molecular Mechanism

The molecular mechanism of action of Norfloxacin hydrochloride involves the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Norfloxacin hydrochloride prevents the bacteria from replicating, thereby stopping the infection .

Temporal Effects in Laboratory Settings

The hydrolysis behavior and pathway of Norfloxacin hydrochloride in the hyporheic zone (HZ) is important for predicting its environmental persistence . The hydrolysis process of Norfloxacin hydrochloride was consistent with the first-order kinetic .

Dosage Effects in Animal Models

Norfloxacin hydrochloride has been shown to produce embryonic loss in monkeys when given in doses 10 times the maximal human dose .

Metabolic Pathways

Norfloxacin hydrochloride is eliminated through metabolism, biliary excretion, and renal excretion . It is expected to undergo both glomerular filtration and tubular secretion during renal excretion, as shown by its high renal clearance rate of approximately 275 mL/min .

Transport and Distribution

The interaction of the Yersinia pseudotuberculosis porin OmpF (YpOmpF) with Norfloxacin hydrochloride and its derivatives was studied using the bilayer lipid membrane (BLM) method, molecular modeling, and antibacterial activity testing . An asymmetric behavior of the Norfloxacin hydrochloride charged molecules was found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norfloxacin hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Formation of the quinolone core: The synthesis begins with the formation of the quinolone core structure, which is achieved through the cyclization of appropriate precursors.

Introduction of the fluorine atom: A fluorine atom is introduced into the quinolone core to enhance the antibacterial activity.

Attachment of the piperazine ring: The piperazine ring is attached to the quinolone core to improve the pharmacokinetic properties of the compound.

Industrial Production Methods: In industrial settings, the production of norfloxacin hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Raw material preparation: High-purity raw materials are prepared and purified.

Chemical synthesis: The synthesis is carried out in large reactors under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Norfloxacin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in the molecule.

Substitution: Substitution reactions can occur at specific positions on the quinolone core or the piperazine ring.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of norfloxacin hydrochloride with modified antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.

Levofloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria.

Ofloxacin: A fluoroquinolone with similar antibacterial properties but different pharmacokinetic profile

Uniqueness: Norfloxacin hydrochloride is unique in its specific activity against urinary tract infections and its relatively lower bioavailability compared to other fluoroquinolones. It is also associated with fewer side effects related to tendon rupture and peripheral neuropathy compared to some other fluoroquinolones .

Biologische Aktivität

Norfloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic widely used for treating various bacterial infections. Its biological activity is primarily characterized by its mechanisms of action, spectrum of activity against different pathogens, and potential side effects. This article provides a comprehensive overview of the biological activity of norfloxacin hydrochloride, supported by case studies, research findings, and data tables.

Norfloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. This inhibition leads to the disruption of bacterial cell division and ultimately results in bactericidal activity. The fluorine atom at the 6-position enhances its potency against Gram-negative bacteria, while the piperazine moiety at the 7-position contributes to its anti-pseudomonal activity .

Spectrum of Activity

Norfloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against:

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

The following table summarizes the efficacy of norfloxacin against various bacterial strains:

| Bacterial Strain | Sensitivity to Norfloxacin |

|---|---|

| Escherichia coli | Sensitive |

| Klebsiella pneumoniae | Sensitive |

| Pseudomonas aeruginosa | Sensitive |

| Staphylococcus aureus | Moderately sensitive |

| Streptococcus pneumoniae | Moderately sensitive |

Clinical Applications

Norfloxacin is primarily used to treat:

- Urinary tract infections (UTIs)

- Prostatitis

- Gastroenteritis caused by various pathogens

- Gonorrhea

A clinical trial demonstrated that norfloxacin significantly reduced stool output and duration of diarrhea in patients with cholera compared to control groups .

Norfloxacin-Induced Stevens-Johnson Syndrome

A notable case study reported a 59-year-old female who developed Stevens-Johnson syndrome (SJS) following treatment with norfloxacin for acute gastritis. The patient experienced severe oral lesions and skin reactions after the first dose, highlighting the potential for serious hypersensitivity reactions associated with fluoroquinolone antibiotics . This underscores the importance of monitoring adverse drug reactions in clinical settings.

Research Findings

Recent studies have explored various formulations and modifications of norfloxacin to enhance its bioactivity:

- Extended-Release Formulations : Research indicated that hydrophilic matrix systems could improve the stability and release profile of norfloxacin, allowing for once-daily dosing and improved patient compliance .

- SmartFilm Technology : A study utilizing smartFilm technology demonstrated that norfloxacin-loaded tablets made from paper exhibited enhanced solubility and bioactivity compared to traditional formulations. The bioactivity was reported to be up to three times higher than that of physical mixture tablets .

- Molecular Modifications : Novel derivatives of norfloxacin were synthesized to explore dual-action mechanisms that inhibit both DNA gyrase/topoisomerase IV and bacterial cell wall synthesis. These compounds showed promising results in inhibiting bacterial growth through new pathways .

Pharmacokinetics

Norfloxacin is well absorbed from the gastrointestinal tract, with a peak plasma concentration (Cmax) reached within 1-2 hours after oral administration. The elimination half-life (T1/2) is approximately 3-4 hours, making it suitable for multiple daily dosing regimens in clinical settings .

Eigenschaften

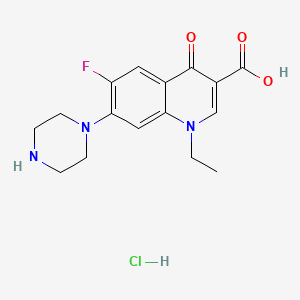

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDELPVPRCLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68077-27-0, 104142-93-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.